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Abstract

Diallyl trisulfide (DATS) is a potent organosulfur compound derived from Allium species, most
notably garlic (Allium sativum L.). It is recognized for a wide spectrum of pharmacological
activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]
This technical guide provides a comprehensive overview of the natural sources of DATS,
details various traditional and modern extraction methodologies, and presents quantitative data
to compare their efficiencies. Furthermore, it outlines detailed experimental protocols for key
extraction and analysis techniques and illustrates the molecular signaling pathways modulated
by DATS, offering a critical resource for researchers, scientists, and professionals in drug
development.

Natural Sources of Diallyl Trisulfide

Diallyl trisulfide is not naturally present in intact garlic cloves.[3] Its formation is a result of an
enzymatic cascade initiated upon tissue damage, such as crushing or cutting. The precursor
molecule, alliin (S-allyl-L-cysteine-sulfoxide), is converted by the enzyme alliinase into allicin.[4]
[5] Allicin is highly unstable and rapidly decomposes into a variety of lipid-soluble organosulfur
compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide
(DATS), which are principal components of distilled garlic oil.[6][7][8]
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Garlic essential oil is a primary source of DATS. Gas chromatography-mass spectrometry (GC-
MS) analysis has shown that garlic essential oil can contain approximately 39.79% diallyl
trisulfide, alongside 32.91% diallyl disulfide.[9] The concentration of these compounds can
vary based on the garlic species, cultivation conditions, and processing methods.[4] While
garlic bulbs are the richest source, DATS can also be extracted from garlic leaves, though the
oil content is significantly lower.[6]

Extraction Methodologies

The extraction of DATS is challenging due to its thermal sensitivity and reactivity. Various
methods have been developed, ranging from traditional distillation to modern green
technologies, each with distinct advantages in terms of yield, purity, and environmental impact.

2.1. Conventional Methods

o Steam Distillation: This is a traditional method for extracting garlic essential oil.[6] It involves
passing steam through crushed garlic, which vaporizes the volatile compounds. The vapor is
then condensed and the oil is separated from the water. While effective, the high
temperatures can lead to the degradation of thermolabile compounds like allicin and alter the
profile of the resulting organosulfur compounds.[10] One study utilizing steam at 130°C and
3 MPa pressure reported a garlic concentrate oil containing 33.48% DATS.[11]

» Hydrodistillation (HD): In this method, garlic is boiled in water, and the resulting steam
carrying the volatile oils is condensed. It is a simpler setup than steam distillation but also
involves high temperatures that can cause degradation.

e Solvent Extraction (SE): This method uses organic solvents like ethanol, methanol, or
ligarine to dissolve the essential oil from the garlic matrix.[12][13] The choice of solvent is
crucial; for instance, ethanol is effective for extracting phenolic compounds with antioxidant
properties, while oils rich in DADS and DATS, known for anticancer potential, are also
obtainable.[12] A study using ligarine as a solvent reported a DATS content of 13.31% in the
extracted essential oil.[13] The main drawback is the potential for residual solvent in the final
product.[13]

2.2. Modern "Green" Extraction Techniques
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» Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically
CO2, as the extraction solvent.[14][15] SFE is advantageous because it uses moderate
temperatures, preventing the degradation of sensitive compounds.[16] By adjusting pressure
and temperature, the selectivity of the extraction can be controlled. Optimal conditions for
garlic extraction using SC-CO2 have been identified as 35-50°C and 300-400 bar.[15]

e Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and
plant material, accelerating the extraction process.[17]

o Solvent-Free Microwave Extraction (SFME): This eco-friendly variant of MAE uses the
water naturally present in the plant material to act as the distillation medium, eliminating
the need for organic solvents.[17][18] Optimized conditions for SFME of garlic oil rich in
DATS were found to be a moisture content of 68%, microwave power of 640 W, and an
irradiation time of 20 minutes, yielding 0.30% w/w garlic oil.[17][18] This method has been
shown to be more efficient than conventional hydrodistillation in both yield and the
proportion of diallyl trisulfides.[17][18]

o Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls,
enhancing mass transfer and accelerating the extraction process at lower temperatures.[19]
[20] This method is particularly effective for isolating thermally sensitive molecules, providing
an extract that more closely represents the profile of freshly chopped garlic.[19][20] Studies
have shown that UAE can significantly increase the yield of bioactive compounds like allicin
and S-allyl cysteine compared to conventional methods.[21][22] Optimal conditions for
extracting antioxidant compounds from garlic using UAE were found to be 10 minutes at
30°C with a frequency of 37 Hz and power of 40 W.[23]

Table 1: Comparison of Diallyl Trisulfide (DATS)
Extraction Methods and Yields
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. DATS o
Extraction Source Key . Oil Yield (%
. Content in Reference
Method Material Parameters oil wiw)
i
130°C, 3
Steam Crushed MPa
o ] 33.48% Not Reported  [11]
Distillation Garlic pressure, 30
min
Solvent
Extraction Garlic Not Specified  13.31% Not Reported  [13]
(Ligarine)
Solvent-Free
_ 640 W, 20 _
Microwave ] ] High 0.14% -
) Garlic min, 68% ) [17][18]
Extraction ] Proportion 0.32%
moisture
(SFME)
Supercritical
Fluid _ 35-50°C, -~ Up to 5.5%
) Garlic Not Specified ) [15]
Extraction 300-400 bar (with ethanol)
(SC-C02)
Ultrasound-
Assisted ) Room N N
) Fresh Garlic Not Specified  Not Specified  [19][20]
Extraction Temperature
(UAE)

Experimental Protocols

3.1. Protocol for Solvent-Free Microwave Extraction (SFME)

This protocol is based on the optimized conditions reported for enriching DATS in garlic oil.[17]

[18]

o Sample Preparation: Select fresh garlic bulbs. Peel and crush the cloves to activate the

allinase enzyme.

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://patents.google.com/patent/KR101321877B1/en
https://www.cabidigitallibrary.org/doi/full/10.5555/20103382800
https://www.researchgate.net/publication/359076073_One-pot_extraction_and_enrichment_of_diallyl_trisulfide_in_garlic_oil_using_an_eco-friendly_solvent-free_microwave_extraction_method
https://agris.fao.org/search/en/providers/122535/records/65de309c0f3e94b9e5cba121
https://www.scielo.br/j/bjce/a/DShv5jb76BYfw9fqfkfBPLK/
https://www.researchgate.net/publication/7542068_Comparison_of_distillation_and_ultrasound-assisted_extraction_methods_for_the_isolation_of_sensitive_aroma_compounds_from_garlic_Allium_sativum
https://pubmed.ncbi.nlm.nih.gov/16223688/
https://www.researchgate.net/publication/359076073_One-pot_extraction_and_enrichment_of_diallyl_trisulfide_in_garlic_oil_using_an_eco-friendly_solvent-free_microwave_extraction_method
https://agris.fao.org/search/en/providers/122535/records/65de309c0f3e94b9e5cba121
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Moisture Adjustment: Determine the initial moisture content of the crushed garlic. Adjust the
moisture content to 68% by adding a calculated amount of distilled water.

¢ Microwave Extraction:

o Place the moisture-adjusted garlic sample into a modified Clevenger-type apparatus within
a microwave oven.

o Set the microwave power to 640 W.

o Irradiate for 20 minutes without the addition of any organic solvent. The in-situ water will
heat and evaporate, carrying the volatile oils.

» Oil Collection: The essential oil is carried by the steam to a condenser, where it is cooled and
collected in a calibrated burette. The oil, being less dense than water, will separate and can
be collected.

e Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store
the oil in a sealed vial at 4°C in the dark.

3.2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DATS

This protocol is adapted from validated methods for quantifying DATS in garlic extracts.[4][24]
[25]

o Sample Preparation: Dilute the extracted garlic oil sample with a suitable solvent (e.g.,
acetone) to a concentration within the calibrated range (e.g., 0.5-20 pg/mL).[4]

e GC System and Conditions:

[¢]

Chromatograph: Gas chromatograph equipped with a Flame lonization Detector (FID) or
Mass Spectrometer (MS).

[¢]

Column: HP-1 or equivalent non-polar capillary column.

[e]

Carrier Gas: Helium or Nitrogen at a flow rate of approximately 0.80 mL/min.[4]

o

Injector Temperature: 200°C.
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o Detector Temperature: 200°C (for FID).
o Oven Temperature Program: Initial temperature at 140°C, then ramp at 1°C/min to 180°C.

o Injection Volume: 1.0 pL.

« ldentification and Quantification:

o Identify the DATS peak by comparing its retention time with that of a certified DATS
standard. For MS detection, confirm identity by matching the mass spectrum with a
reference library.

o Quantify the amount of DATS by creating a calibration curve using a series of known
concentrations of the DATS standard. The limit of detection (LOD) and limit of
guantification (LOQ) for DATS have been reported as 0.1986 pg/mL and 0.6621 pg/mL,
respectively.[4]

Visualization of Pathways and Processes
4.1. Formation of Diallyl Trisulfide

The enzymatic conversion of alliin to allicin and its subsequent decomposition is the
foundational pathway for DATS synthesis in garlic.
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Caption: Biosynthesis of Diallyl Trisulfide (DATS) from alliin in garlic.
4.2. Experimental Workflow for SFME

The Solvent-Free Microwave Extraction (SFME) process provides an efficient and
environmentally friendly workflow for obtaining DATS-rich garlic oil.
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Caption: Workflow for Solvent-Free Microwave Extraction (SFME) of garlic oil.

4.3. DATS-Mediated Inhibition of NF-kB Signaling Pathway
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DATS exerts significant anti-inflammatory and anticancer effects by inhibiting the NF-kB
signaling cascade, a key regulator of cellular processes.[26][27]
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Caption: Inhibition of the NF-kB signaling pathway by Diallyl Trisulfide (DATS).

Conclusion

Diallyl trisulfide stands out as a highly active organosulfur compound with significant
therapeutic potential. Its primary natural source, garlic, requires specific processing to
maximize DATS yield due to the compound's reactive nature. Modern extraction techniques like
Solvent-Free Microwave Extraction and Ultrasound-Assisted Extraction offer green and efficient
alternatives to traditional methods, yielding high-quality extracts with enriched DATS content.
The ability of DATS to modulate critical signaling pathways, such as NF-kB, underscores its
relevance in the development of novel therapeutics for cancer and inflammatory diseases. This
guide provides the foundational technical information required for researchers to effectively
source, extract, and study this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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